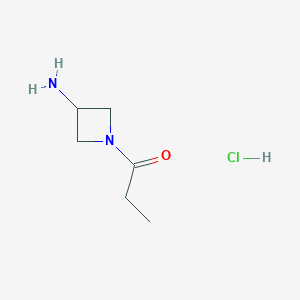![molecular formula C18H14ClN5O B2498676 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-49-0](/img/structure/B2498676.png)
1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves chlorination and aminization reactions, starting from specific diol precursors. For instance, the synthesis of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved through these methods, demonstrating a typical pathway for generating such structures (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is often elucidated using techniques like X-ray diffraction, highlighting their complex crystal systems and the presence of multiple functional groups contributing to their activity. The detailed crystal structure for a variant of our compound of interest was determined, revealing its placement in the triclinic system and providing insights into the spatial arrangement of atoms (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
Pyrazolopyrimidines can undergo various chemical reactions, including condensation and nucleophilic substitution, to yield a wide range of derivatives with potential anti-inflammatory and anticancer activities. These reactions are instrumental in altering the chemical structure to enhance biological efficacy and selectivity (S. Kaping et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are closely tied to their molecular structure. These properties are crucial for determining the compound's suitability for further development into pharmacologically active agents.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, play a significant role in the compound's potential as a lead molecule in drug discovery. The electronic structure, molecular electrostatic potentials, and HOMO–LUMO gaps are essential parameters that can be computed to predict reactivity and interaction with biological targets (Bindesh Kumar Shukla et al., 2015).
科学的研究の応用
Antimicrobial and Anticancer Activity
A notable application of pyrazolo[3,4-d]pyrimidin derivatives, which includes 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is in the development of potential antimicrobial and anticancer agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds similar to the specified chemical and found that some exhibited higher anticancer activity than the reference drug doxorubicin, along with exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-inflammatory and Anti-cancer Activities
Another study by Kaping, Kalita, Sunn, Singha, and Vishwakarma (2016) on pyrazolo[1,5-a]pyrimidine derivatives, closely related to the chemical , demonstrated promising anti-inflammatory and anti-cancer activities. These derivatives were synthesized via an environmentally benign and efficient route (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Adenosine Receptor Affinity
A study conducted by Harden, Quinn, and Scammells (1991) explored pyrazolo[3,4-d]pyrimidines as analogues of purines, focusing on their affinity for A1 adenosine receptors. The compounds synthesized in their study, which include variations of the specified chemical structure, showed significant activity in this area (Harden, Quinn, & Scammells, 1991).
Synthesis and Characterization for Diverse Applications
Studies like those conducted by Fahmy, Khalifa, Nossier, Abdalla, and Ismai (2012), and Al-Afaleq (2000) have focused on the synthesis and characterization of pyrazolo[3,4-d]pyrimidines for various potential applications. These studies contribute to the understanding of the chemical and physical properties of compounds like 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is crucial for their application in pharmaceutical and chemical research (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012); (Al-Afaleq, 2000).
特性
IUPAC Name |
1-(3-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-25-15-7-3-5-13(9-15)23-17-16-10-22-24(18(16)21-11-20-17)14-6-2-4-12(19)8-14/h2-11H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGNWDKOMQUKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


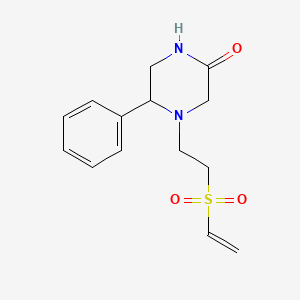

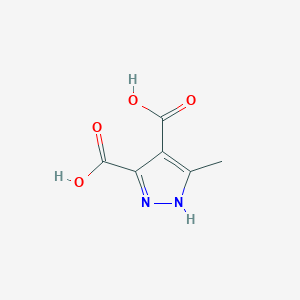

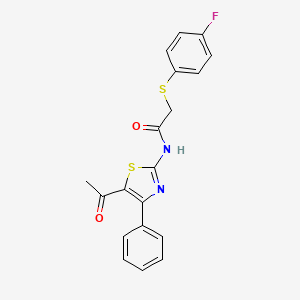
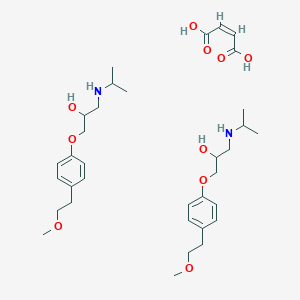
![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)
![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)
